molecular formula C24H30N4O3 B2674368 N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900893-74-5

N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No. B2674368
CAS RN: 900893-74-5
M. Wt: 422.529
InChI Key: KDMJAZOVFZUGFD-UHFFFAOYSA-N
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Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C24H30N4O3 and its molecular weight is 422.529. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

Research has developed various synthetic methods for creating pyrrolo[2,3-d]pyrimidine derivatives and similar heterocyclic compounds. For example, Verves et al. (2013) discuss the synthesis of ethyl N-alkyl-N-(6-amino-5-formylpyrimidin-4-yl)-glycinate derivatives, which are converted to methyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylates through intramolecular cyclization. This method showcases the versatility and reactivity of pyrrolo[2,3-d]pyrimidine frameworks for generating new chemical entities with potential biological activity (Verves, Kucher, Muzychka, & Smolii, 2013).

Anticonvulsant Properties

The structural analysis of anticonvulsant enaminones, including derivatives with a cyclohexene ring, indicates the potential of cyclohexene and pyrrolopyrimidine derivatives in developing anticonvulsant therapies. Kubicki et al. (2000) describe the crystal structures of three anticonvulsant enaminones, emphasizing the importance of the cyclohexene conformation and the intermolecular hydrogen bonding in their biological activity (Kubicki, Bassyouni, & Codding, 2000).

Antimicrobial Activity

Hossan et al. (2012) synthesized a series of pyrimidinones and oxazinones fused with thiophene rings, demonstrating significant antimicrobial activity. Although not directly related to N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide, this research highlights the potential of pyrimidine derivatives in antimicrobial applications (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Metabolic Stability

Linton et al. (2011) investigated the metabolic stability of imidazo[1,2-a]pyrimidine derivatives, addressing challenges related to aldehyde oxidase-mediated metabolism. This study provides valuable insights into structural modifications that can enhance the stability of pyrimidine derivatives, potentially applicable to the chemical class of interest (Linton, Kang, Ornelas, Kephart, Hu, Pairish, Jiang, & Guo, 2011).

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O3/c1-17-8-6-13-28-21(17)26-22-19(24(28)30)16-20(27(22)14-7-15-31-2)23(29)25-12-11-18-9-4-3-5-10-18/h6,8-9,13,16H,3-5,7,10-12,14-15H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMJAZOVFZUGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)NCCC4=CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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